6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate
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Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate, also known as MIFB, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has a unique structure that makes it a promising candidate for various applications in the field of biochemistry.
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated the synthesis of compounds related to "6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate" with anticonvulsant activity. Kelley et al. (1995) synthesized analogues containing imidazole ring modifications and tested them for anticonvulsant activity, revealing insights into the structural requirements for such activity (Kelley et al., 1995).
Anticancer Activity
The potential anticancer activity of related compounds has been highlighted in studies exploring their effects against various cancer cell lines. Hammam et al. (2005) reported on novel fluoro-substituted compounds showing significant anticancer activity at low concentrations (Hammam et al., 2005).
Antioxidant and Antimicrobial Activities
Compounds with a similar structure have also been evaluated for their antioxidant and antimicrobial properties. Sunil et al. (2010) investigated the antioxidant property and anticancer activity of triazolo-thiadiazoles, demonstrating their potential as antioxidant agents and in inducing apoptosis in cancer cells (Sunil et al., 2010).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds containing the imidazole ring and its derivatives have been the subject of extensive research. Board et al. (2009) discussed the regioselective metalation of imidazo[1,5-a]pyrazines, providing a pathway to functionalize these molecules for further application (Board et al., 2009).
properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c1-20-6-5-19-17(20)25-10-13-8-14(21)15(9-23-13)24-16(22)11-3-2-4-12(18)7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZIISWAVRXDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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